![molecular formula C17H17FN2OS2 B2412990 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1787902-73-1](/img/structure/B2412990.png)
2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves designing and screening against Mycobacteria . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one, also known as 2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one:
Antitumor Agents
Research has shown that thieno[3,2-d]pyrimidine derivatives, including this compound, exhibit significant antitumor activity. These compounds have been evaluated for their ability to inhibit the proliferation of various cancer cell lines, such as SU-DHL-6, WSU-DLCL-2, and K562 . The compound’s structure allows it to interfere with cellular processes critical for tumor growth, making it a promising candidate for further development as an antitumor agent.
EZH2 Inhibitors
This compound has been studied for its potential as an EZH2 inhibitor. EZH2 is an enzyme involved in the epigenetic regulation of gene expression, and its overexpression is associated with various cancers . By inhibiting EZH2, this compound can potentially reverse abnormal gene silencing and inhibit cancer cell growth. This makes it a valuable tool in cancer therapy research.
Antitubercular Agents
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have also been explored for their antitubercular properties. Studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound’s ability to target and inhibit bacterial enzymes essential for survival makes it a potential candidate for developing new antitubercular drugs.
Neuroprotective Agents
Thieno[3,2-d]pyrimidine derivatives have shown promise as neuroprotective agents. Research has indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes them potential candidates for developing treatments for these conditions.
Wirkmechanismus
Target of Action
The compound, also known as 2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one, has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . It has also been suggested that thieno[2,3-d]pyrimidin-4(3H)-ones could potentially inhibit EZH2 , a histone-lysine N-methyltransferase enzyme .
Mode of Action
In the case of EZH2 inhibition, this could result in changes to gene expression .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For instance, inhibition of EZH2 could impact histone methylation and subsequently gene expression . The antimycobacterial activity suggests potential effects on pathways related to the survival and replication of Mycobacterium tuberculosis .
Result of Action
The compound’s antimycobacterial activity suggests it could potentially be used in the treatment of tuberculosis . If it indeed inhibits EZH2, it could also have implications in cancer treatment, as EZH2 is often overexpressed in various types of cancer .
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS2/c1-11(2)9-20-16(21)15-14(7-8-22-15)19-17(20)23-10-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIYVGGMEDCJBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.